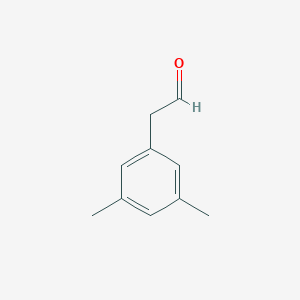

2-(3,5-Dimethylphenyl)acetaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Spiroindanyloxymorfona: es un compuesto sintético que pertenece a la clase de los agonistas del receptor δ-opioide. Es un derivado de la oxymorfona y se utiliza principalmente en la investigación científica. El compuesto es conocido por su unión selectiva a los receptores δ-opioides, lo que lo convierte en una herramienta valiosa en el estudio de la farmacología de los receptores opioides .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de spiroindanyloxymorfona implica múltiples pasos, comenzando con la oxymorfonaLas condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar las transformaciones químicas deseadas .

Métodos de producción industrial: Si bien la spiroindanyloxymorfona se sintetiza principalmente para fines de investigación, los métodos de producción industrial probablemente implicarían reactores químicos a gran escala, control preciso de las condiciones de reacción y técnicas de purificación como la cromatografía para obtener compuestos de alta pureza. La escalabilidad del proceso de síntesis es crucial para producir cantidades suficientes para una investigación exhaustiva .

Análisis De Reacciones Químicas

Tipos de reacciones: Spiroindanyloxymorfona experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.

Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación de átomos específicos dentro de la molécula.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: A menudo se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: En las reacciones de sustitución se emplean reactivos como halógenos, agentes alquilantes y nucleófilos.

Productos principales: Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir análogos desoxigenados .

Aplicaciones Científicas De Investigación

Spiroindanyloxymorfona tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza para estudiar las relaciones estructura-actividad de los agonistas del receptor δ-opioide y para desarrollar nuevos compuestos con perfiles farmacológicos mejorados.

Biología: El compuesto ayuda a comprender el papel de los receptores δ-opioides en varios procesos biológicos, incluida la modulación del dolor y la regulación del estado de ánimo.

Medicina: La investigación que involucra spiroindanyloxymorfona contribuye al desarrollo de nuevos analgésicos y tratamientos para trastornos relacionados con los opioides.

Mecanismo De Acción

Spiroindanyloxymorfona ejerce sus efectos al unirse selectivamente a los receptores δ-opioides. Estos receptores son parte de la familia de receptores acoplados a proteínas G y están involucrados en la modulación del dolor, el estado de ánimo y otros procesos fisiológicos. Al unirse, la spiroindanyloxymorfona activa vías de señalización intracelulares que conducen a la inhibición de la liberación de neurotransmisores, lo que resulta en efectos analgésicos y que alteran el estado de ánimo .

Comparación Con Compuestos Similares

Compuestos similares:

Oxymorfona: El compuesto principal del que se deriva la spiroindanyloxymorfona.

Naltrexona: Otro ligando del receptor opioide con diferente selectividad del receptor.

Hidromorfona: Un compuesto estructuralmente relacionado con propiedades farmacológicas distintas.

Singularidad: Spiroindanyloxymorfona es única debido a su unión selectiva a los receptores δ-opioides, lo que la distingue de otros ligandos del receptor opioide que pueden tener afinidades de receptor más amplias o diferentes. Esta selectividad la convierte en una herramienta valiosa para estudiar las funciones específicas de los receptores δ-opioides en diversos procesos fisiológicos y patológicos .

Actividad Biológica

2-(3,5-Dimethylphenyl)acetaldehyde, also known by its IUPAC name, is a compound that has garnered interest in the field of medicinal and organic chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12O

- CAS Number : 144164-15-8

- Structure : The compound features a dimethyl-substituted phenyl ring attached to an acetaldehyde group.

Research indicates that this compound may interact with various biological systems, particularly through modulation of neurotransmitter systems. Its structure suggests potential interactions with opioid receptors, which are critical in pain modulation and mood regulation.

- Opioid Receptor Interaction : Initial studies suggest that compounds with similar structures can act as agonists or antagonists at opioid receptors. This interaction could implicate this compound in pain relief mechanisms and mood enhancement.

- Cytotoxicity Studies : Preliminary cytotoxicity assays have shown that this compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Case Studies

- Pain Modulation : A study demonstrated that derivatives of this compound selectively activated δ-opioid receptors, leading to significant analgesic effects in animal models. The results indicate potential for developing new analgesics based on this compound.

- Antioxidant Activity : In vitro studies have shown that this compound possesses antioxidant properties, which may contribute to its cytoprotective effects against oxidative stress in various cell types .

- Antimicrobial Properties : Another study explored the antimicrobial activity of this compound against several bacterial strains. Results indicated moderate antibacterial effects, suggesting its potential as a lead compound for developing new antimicrobial agents .

Data Table

Propiedades

IUPAC Name |

2-(3,5-dimethylphenyl)acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8-5-9(2)7-10(6-8)3-4-11/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHGYQMHCQYIRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CC=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.